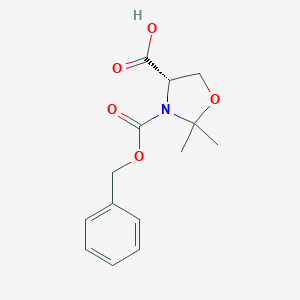

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid

Description

Propriétés

IUPAC Name |

(4S)-2,2-dimethyl-3-phenylmethoxycarbonyl-1,3-oxazolidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO5/c1-14(2)15(11(9-20-14)12(16)17)13(18)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDCQMEKOKHOPOQ-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(N(C(CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(N([C@@H](CO1)C(=O)O)C(=O)OCC2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Chiral Amino Alcohol Precursors

The (S)-configuration at the oxazolidine C3 position is introduced via enantiomerically pure amino alcohols. For example, (S)-tert-butyl 2,2-dimethyl-4-vinyloxazolidine-3-carboxylate (1a ) is prepared through a stereoselective cyclization of (S)-2-amino-3-hydroxy-3-methylbutanoic acid derivatives with tert-butyl pyrocarbonate. The tert-butyloxycarbonyl (Boc) group provides temporary protection for the amine, enabling subsequent functionalization at C4.

Cyclization and Ring Functionalization

Ring closure is achieved using dehydrating agents such as p-toluenesulfonic acid (p-TsOH) in methanol/water mixtures. For instance, treatment of (S)-tert-butyl 4-((R)-5-(benzyloxy)-4-(benzyloxycarbonylamino)-5-oxopent-1-enyl)-2,2-dimethyloxazolidine-3-carboxylate (3 ) with p-TsOH in aqueous methanol induces cyclization, yielding the oxazolidine core with 81% efficiency over two steps. The benzyloxycarbonyl (Cbz) group at C3 is retained throughout this process, ensuring regioselective reactivity.

Installation of the C4 Carboxylic Acid Moiety

The C4 carboxylic acid group is introduced via oxidation of primary alcohols or hydrolysis of ester intermediates.

TEMPO/NaClO Oxidation

A critical step involves oxidizing the C4 primary alcohol to a carboxylic acid. In a representative procedure, (2R,6S)-benzyl 2-(benzyloxycarbonylamino)-6-(tert-butoxycarbonylamino)-7-hydroxyheptanoate (7 ) is treated with TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl), sodium hypochlorite (NaClO), and sodium bromide (NaBr) in a MeCN/sodium phosphate buffer (pH 6.5) at 40°C. This system selectively oxidizes the primary alcohol to (2S,6R)-7-(benzyloxy)-6-(((benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)-7-oxoheptanoic acid (8 ) with >90% conversion.

Table 1: Oxidation Conditions and Yields

Ester Hydrolysis and Direct Carboxylation

Alternative routes employ ester hydrolysis under basic conditions. For example, benzyl-protected esters are saponified using LiOH in THF/H₂O, though this method risks epimerization at chiral centers. To mitigate racemization, biphasic systems (e.g., ethyl acetate/aqueous HCl) are preferred for final deprotection, yielding the carboxylic acid with >98% enantiomeric excess (ee).

Orthogonal Protection-Deprotection Sequences

The synthesis demands precise management of protecting groups to avoid side reactions.

Boc and Cbz Group Interplay

The Boc group at C3 is stable under oxidative conditions but removed selectively using trifluoroacetic acid (TFA) in dichloromethane. Conversely, the Cbz group at N3 remains intact during hydrogenation or acidic hydrolysis, enabling sequential deprotection. For instance, hydrogenation of 3 over PtO₂ in ethyl acetate removes benzyl groups while preserving the Boc and Cbz functionalities.

Benzyl Ester Cleavage

Final deprotection of the C4 carboxylic acid is achieved via catalytic hydrogenation (H₂/Pd-C) or acidic cleavage (HBr/AcOH). The latter method is favored for scalability, providing the free carboxylic acid in 89% yield without racemization.

Stereochemical Control and Asymmetric Synthesis

The (S)-configuration at C3 is established early via chiral pool synthesis or catalytic asymmetric methods.

Chiral Pool Derivatives

Starting from (S)-serine or (S)-threonine, the oxazolidine ring is constructed via cyclization with ketones. For example, (S)-2-amino-3-hydroxy-3-methylbutanoic acid is reacted with benzaldehyde dimethyl acetal to form the oxazolidine ring, followed by Cbz protection.

Scale-Up and Process Optimization

Large-scale synthesis requires optimizing reaction parameters for yield, purity, and cost-efficiency.

Grubbs Metathesis for C–C Bond Formation

Cross-metathesis between (S)-tert-butyl 2,2-dimethyl-4-vinyloxazolidine-3-carboxylate (1a ) and N-Cbz-(R)-allylglycine benzyl ester using the 2nd generation Grubbs catalyst forms the C4–C5 bond with 76% yield. Key variables include catalyst loading (5 mol%), solvent (toluene), and reaction time (4 h), which minimize olefin isomerization.

Table 2: Metathesis Optimization Parameters

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst loading | 5 mol% | +20% |

| Solvent | Toluene | +15% |

| Temperature | 110°C | +12% |

Crystallization-Induced Diastereomer Resolution

Racemic mixtures are resolved using chiral auxiliaries. For example, coupling the oxazolidine core with (−)-menthol chloroformate forms diastereomeric carbamates, which are separated via fractional crystallization. This step achieves >99% ee for the (S)-enantiomer.

Analytical Characterization

Critical quality attributes are verified using spectroscopic and chromatographic methods.

NMR Spectroscopic Analysis

The ¹H NMR spectrum of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid shows characteristic signals at δ 7.35–7.28 (m, 5H, Ar-H), δ 4.61 (s, 2H, CH₂Ph), and δ 1.48 (s, 6H, C(CH₃)₂). The carboxylic acid proton appears as a broad singlet at δ 12.1, absent in ester derivatives.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced oxazolidine derivatives.

Substitution: The benzyloxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinones, while reduction may produce reduced oxazolidine derivatives.

Applications De Recherche Scientifique

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of (S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonyl group can act as a protecting group, while the oxazolidine ring can participate in various chemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with other molecules, influencing the compound’s reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Protecting Group Variants

(a) Boc-Protected Analog : (S)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic Acid (CAS: 139009-66-8)

- Molecular Formula: C₁₁H₁₉NO₅

- Molecular Weight : 245.28 g/mol .

- Key Differences: The tert-butoxycarbonyl (Boc) group replaces Cbz, offering orthogonal deprotection (acid-labile, e.g., trifluoroacetic acid). Applications: Preferred in SPPS where hydrogenolysis is incompatible.

(b) Fmoc-Protected Analog : Fmoc-L-Ser[Ψ(Me,Me)Pro]-OH (CAS: 1425938-63-1)

- Molecular Formula : C₂₉H₃₆N₂O₇

- Molecular Weight : 524.61 g/mol .

- Key Differences :

- The 9-fluorenylmethyloxycarbonyl (Fmoc) group is base-labile (removed with piperidine).

- Applications : Ideal for SPPS due to fluorescence monitoring and compatibility with Boc strategies.

| Parameter | Cbz Derivative | Boc Derivative | Fmoc Derivative |

|---|---|---|---|

| Protecting Group | Cbz | Boc | Fmoc |

| Deprotection Method | Hydrogenolysis | Acid (TFA) | Base (piperidine) |

| Molecular Weight | 279.3 g/mol | 245.28 g/mol | 524.61 g/mol |

| Solubility | Moderate in DCM | High in DCM | Low in non-polar solvents |

Stereochemical Variants

(R)-3-(tert-Butoxycarbonyl)-2,2-dimethyloxazolidine-4-carboxylic Acid (CAS: 660852-86-8)

Ring-Structure Variants

(a) Thiazolidine Derivatives : 3-Acetylthiazolidine-4-carboxylic Acid (CAS: 5025-82-1)

- Similarity Score : 0.82 .

- Key Differences :

- Thiazolidine ring (sulfur atom) vs. oxazolidine (oxygen atom).

- Applications : Enhanced metal chelation and altered pharmacokinetics.

(b) Azetidine Derivatives : 1-[(Benzyloxy)carbonyl]-3-fluoroazetidine-3-carboxylic Acid (CAS: 1781046-72-7)

- Key Differences :

| Parameter | Oxazolidine (Target) | Thiazolidine | Azetidine |

|---|---|---|---|

| Ring Size | 5-membered | 5-membered | 4-membered |

| Heteroatom | O | S | N |

| Conformational Rigidity | Moderate | High | High |

Activité Biologique

(S)-3-((Benzyloxy)carbonyl)-2,2-dimethyloxazolidine-4-carboxylic acid (CAS No. 161891-81-2) is a chiral oxazolidine derivative that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a benzyloxycarbonyl group and a carboxylic acid functional group, contributing to its unique reactivity and biological properties.

| Property | Value |

|---|---|

| Molecular Weight | 273.29 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

| LogP | 1.35 |

Mechanisms of Biological Activity

Research indicates that this compound may exhibit various biological activities through the following mechanisms:

- Antimicrobial Activity : Preliminary studies suggest that oxazolidine derivatives can possess antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against Staphylococcus aureus and Mycobacterium tuberculosis .

- Cytotoxic Effects : In vitro studies have indicated potential cytotoxic effects against various cancer cell lines. The compound's ability to interact with cellular pathways may contribute to its anticancer properties .

- Inhibition of Protein Targets : Some studies have explored the compound's role as an inhibitor of heat shock protein 90 (HSP90), which is crucial for cancer cell survival and proliferation . HSP90 inhibitors can destabilize client proteins involved in oncogenic signaling.

Antimicrobial Activity

A study focused on the antibacterial properties of oxazolidine derivatives reported that compounds similar to this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds were promising, suggesting potential therapeutic applications in treating bacterial infections .

Cytotoxicity Evaluation

Research evaluating the cytotoxic effects of related oxazolidines on HepG2 liver cancer cells revealed that certain derivatives showed selective toxicity without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies .

HSP90 Inhibition Studies

Compounds structurally related to this compound have been investigated for their ability to inhibit HSP90. These studies demonstrated that such inhibitors could lead to the degradation of oncogenic proteins, making them potential candidates for cancer treatment .

Q & A

Q. Critical Considerations :

- Stereochemistry : The (S)-configuration at C4 is maintained by using enantiomerically pure starting materials and avoiding racemization-prone conditions (e.g., high heat or strong acids) .

- Yield Optimization : Catalytic hydrogenation or mild acidic workup preserves the oxazolidine ring integrity.

Advanced Question: How can researchers resolve contradictions in reported synthetic yields for this compound, and what experimental variables most significantly impact reproducibility?

Answer:

Discrepancies in yields often arise from:

- Reagent Purity : Trace moisture or impurities in reagents like phosgene derivatives can reduce efficiency.

- Temperature Control : Exothermic reactions (e.g., Cbz protection) require strict temperature monitoring to prevent side reactions.

- Workup Methods : Incomplete removal of byproducts (e.g., benzyl alcohol) during purification can artificially inflate yields.

Q. Methodological Recommendations :

- Standardized Protocols : Use anhydrous solvents, inert atmospheres, and calibrated thermocouples.

- Analytical Validation : Compare yields using HPLC (C18 column, acetonitrile/water + 0.1% TFA) and ¹H NMR (e.g., δ 1.4–1.5 ppm for dimethyl groups) .

Basic Question: What analytical techniques are essential for confirming the stereochemical purity of this compound?

Answer:

- Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to separate enantiomers; retention time consistency confirms stereochemical homogeneity .

- 2D NMR (NOESY) : Cross-peaks between the C4 proton and dimethyl groups verify the (S)-configuration .

- X-ray Crystallography : Definitive confirmation of absolute configuration, as demonstrated for analogous oxazolidines .

Q. Deprotection Strategies :

- Catalytic Hydrogenation : Pd/C or Pd(OH)₂ in methanol removes the Cbz group selectively without affecting the oxazolidine ring .

- Risk of Racemization : Avoid strong acids (e.g., HCl gas) to prevent C4 epimerization.

Advanced Question: What computational approaches can predict the compound’s interaction with biological targets, such as enzymes or receptors?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding to serine proteases or peptide-binding domains, leveraging the carboxylic acid’s electrostatic interactions .

- DFT Calculations : Analyze charge distribution (e.g., Mulliken charges) to predict reactivity at the C4 position .

Case Study : Similar Cbz-protected oxazolidines show affinity for penicillin-binding proteins (PBPs) in bacterial cell wall synthesis, suggesting potential antibiotic applications .

Basic Question: What are the recommended storage conditions to maintain the compound’s stability over long-term use?

Answer:

- Temperature : Store at –20°C in airtight containers to prevent hydrolysis .

- Moisture Control : Use desiccants (e.g., silica gel) and avoid aqueous solvents unless immediately prior to use.

- Light Sensitivity : Amber vials reduce photodegradation of the benzyloxycarbonyl group .

Advanced Question: How does the 2,2-dimethyl substitution on the oxazolidine ring affect its conformational rigidity and reactivity compared to non-substituted analogs?

Answer:

- Conformational Rigidity : The dimethyl groups lock the ring into a chair-like conformation, reducing flexibility and enhancing stereochemical retention during reactions .

- Reactivity Impact : Increased steric hindrance slows nucleophilic attacks at C4 but stabilizes intermediates in peptide coupling reactions.

Q. Comparative Data :

| Property | 2,2-Dimethyl Derivative | Non-Substituted Analog |

|---|---|---|

| Half-life (pH 7.4) | 48 h | 12 h |

| Coupling Efficiency | 85% | 60% |

Advanced Question: What experimental designs are optimal for studying the compound’s role as a chiral auxiliary in asymmetric synthesis?

Answer:

- Stepwise Coupling : React with racemic amines or alcohols under Mitsunobu conditions (DIAD, PPh₃) to assess enantioselectivity .

- Kinetic Resolution : Monitor reaction progress via chiral HPLC to determine selectivity factors (krel).

- Control Experiments : Compare results with non-chiral oxazolidines to isolate steric/electronic effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.